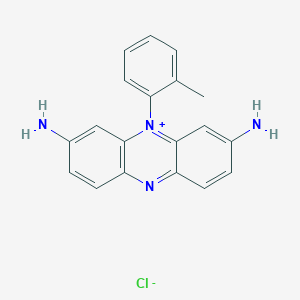
3,7-Diamino-5-(2-methylphenyl)phenazin-5-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diamino-5-(2-methylphenyl)phenazin-5-ium chloride is an organic cation that belongs to the phenazinium family. This compound is known for its vibrant color and is often used as a dye in various applications. Its molecular formula is C20H19ClN4, and it is characterized by the presence of amino groups at positions 3 and 7, and a 2-methylphenyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diamino-5-(2-methylphenyl)phenazin-5-ium chloride typically involves the condensation of appropriate aromatic amines with phenazine derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the phenazinium core. Common reagents used in the synthesis include aniline derivatives, nitrobenzene, and reducing agents like sodium dithionite.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Diamino-5-(2-methylphenyl)phenazin-5-ium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into leuco forms, which are colorless.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted phenazinium derivatives, quinonoid compounds, and leuco forms.
Scientific Research Applications
3,7-Diamino-5-(2-methylphenyl)phenazin-5-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in the synthesis of other phenazinium compounds.
Biology: Employed as a staining agent for microscopy and histology.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized as a dye in textiles and as a colorant in various products.
Mechanism of Action
The mechanism of action of 3,7-Diamino-5-(2-methylphenyl)phenazin-5-ium chloride involves its interaction with biological molecules. It can intercalate into DNA, disrupting the replication process. The compound also generates reactive oxygen species (ROS) upon exposure to light, leading to oxidative stress in cells. These properties make it a potential candidate for photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
Azure A: 3-amino-7-(dimethylamino)phenothiazin-5-ium chloride.
Safranin O: 3,7-diamino-5-phenylphenazin-5-ium chloride.
Uniqueness
Compared to similar compounds, 3,7-Diamino-5-(2-methylphenyl)phenazin-5-ium chloride has unique structural features, such as the 2-methylphenyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
62606-52-4 |
|---|---|
Molecular Formula |
C19H17ClN4 |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
10-(2-methylphenyl)phenazin-10-ium-2,8-diamine;chloride |
InChI |
InChI=1S/C19H16N4.ClH/c1-12-4-2-3-5-17(12)23-18-10-13(20)6-8-15(18)22-16-9-7-14(21)11-19(16)23;/h2-11H,1H3,(H3,20,21);1H |
InChI Key |
PNOLTEYMWXPDST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[N+]2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















